molecular formula C16H18ClN3O2S B2937925 N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide CAS No. 1226456-19-4

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2937925
CAS No.: 1226456-19-4
M. Wt: 351.85
InChI Key: QEYIFAQZFFYXCV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is a synthetic small molecule of interest in pharmaceutical and biological research. This acetamide derivative features a chlorinated methoxyphenyl group and a thioether-linked isopropylpyrimidine, a structural motif found in compounds investigated for targeted protein degradation and other therapeutic strategies . The N-(5-chloro-2-methoxyphenyl) acetamide core is a common pharmacophore present in several biologically active molecules, suggesting potential for targeting diverse protein classes . Its mechanism of action is hypothesized to involve targeted protein binding, potentially leading to the modulation of protein function. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of more complex molecules such as bifunctional degraders . It is also suitable as a standard in analytical method development and for in vitro binding assays to explore novel biological pathways. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-10(2)12-7-16(19-9-18-12)23-8-15(21)20-13-6-11(17)4-5-14(13)22-3/h4-7,9-10H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYIFAQZFFYXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thioacetamide Intermediate: This step involves the reaction of 2-chloro-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.

    Thioether Formation: The intermediate is then reacted with 6-isopropyl-4-mercaptopyrimidine under basic conditions (e.g., sodium hydride or potassium carbonate) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalyst Optimization: Using specific catalysts to improve reaction efficiency.

    Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Pharmacology: Studied for its potential therapeutic effects and mechanisms of action in various biological systems.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Research: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, synthetic routes, and reported biological activities.

Substituent Variations in Aromatic Rings

  • N-(5-Chloro-2-methoxyphenyl) vs. N-(4-Phenoxyphenyl): Compounds such as 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) () feature a phenoxy-substituted phenyl group instead of the chloro-methoxy substitution.
  • Chloro vs. Bromo Substituents: Brominated analogs like N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () highlight the impact of halogen size.

Heterocyclic Core Modifications

  • Pyrimidine vs. Triazinoindole or Benzoxazole: The target compound’s 6-isopropylpyrimidin-4-yl core differs from the triazinoindole rings in or the benzoxazole in N-(4-(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide (13c) (). Pyrimidines are smaller and more rigid, favoring interactions with ATP-binding pockets in kinases, while bulkier cores like triazinoindole may engage in π-π stacking with aromatic residues .

Physicochemical Data

  • Molecular Weight and Formula: The target compound’s molecular weight (~437.8 g/mol, based on ) is higher than simpler analogs like N-(4-phenoxyphenyl)acetamide (24) (MW ~423.5 g/mol), reflecting the isopropylpyrimidine group’s contribution .
  • Spectroscopic Characterization :
    While specific data for the target compound are unavailable, IR and NMR profiles of compound 13c () (e.g., C=O stretch at 1657 cm⁻¹, NH at 3279 cm⁻¹) provide a benchmark for validating the thioacetamide and aromatic moieties .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H18_{18}ClN3_{3}O2_{2}S
  • Molecular Weight : 335.84 g/mol
  • CAS Number : 1195765-45-7

The structure incorporates a chloro-substituted methoxyphenyl group and a pyrimidine ring, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, acting as an agonist or antagonist, which can modulate downstream signaling pathways.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)15.0Inhibition of proliferation

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent in vitro study published in Journal of Medicinal Chemistry evaluated the compound's effect on apoptosis in MCF-7 cells. The researchers observed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating a shift towards apoptotic pathways.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound was tested using the broth microdilution method, revealing significant antibacterial activity, particularly against Staphylococcus aureus.
  • Mechanistic Insights : A mechanistic study highlighted that this compound affects the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. This modulation suggests its potential as a therapeutic agent in cancers driven by aberrant MAPK signaling.

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